(2Z)-3-{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
Description
(2Z)-3-{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichloro, nitrobenzyl, and benzimidazolyl groups, making it a subject of interest for researchers.
Properties
IUPAC Name |
(Z)-3-[3,5-dichloro-4-[(3-nitrophenyl)methoxy]phenyl]-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N4O4/c1-33-18-5-6-21-22(11-18)29-24(28-21)16(12-27)7-15-9-19(25)23(20(26)10-15)34-13-14-3-2-4-17(8-14)30(31)32/h2-11H,13H2,1H3,(H,28,29)/b16-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJFDUBFNYMCLI-APSNUPSMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C(=C3)Cl)OCC4=CC(=CC=C4)[N+](=O)[O-])Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=C(C(=C3)Cl)OCC4=CC(=CC=C4)[N+](=O)[O-])Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzimidazole core, followed by the introduction of the methoxy group. The next steps involve the formation of the prop-2-enenitrile moiety and the attachment of the dichloro and nitrobenzyl groups. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different substituents.
Scientific Research Applications
(2Z)-3-{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its potential bioactivity.
Medicine: Researchers explore its potential as a therapeutic agent, particularly in areas such as cancer treatment and antimicrobial activity.
Industry: The compound may be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-3-{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-{3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(6-methoxy-1H-benzimidazol-2-yl)acrylonitrile: This compound shares a similar core structure but differs in the position and type of substituents.
(2Z)-3-{3,5-Dichloro-4-[(3-nitrobenzyl)oxy]phenyl}-2-(6-methoxy-1H-benzimidazol-2-yl)acrylonitrile: Another closely related compound with slight variations in the benzimidazole and phenyl groups.
Uniqueness
The uniqueness of (2Z)-3-{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
